D5D-IN-326

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

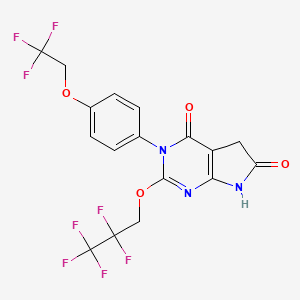

D5D-IN-326 is a potent and selective inhibitor of delta-5 desaturase, an enzyme involved in the conversion of dihomo-γ-linolenic acid to arachidonic acid in the omega-6 polyunsaturated fatty acid pathway. This compound is orally available and has shown significant effects in reducing insulin resistance and body weight in high-fat diet-induced obese mice .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D5D-IN-326 involves multiple steps, starting with the preparation of the core pyrrolo[2,3-d]pyrimidine structure. The key steps include:

Formation of the pyrrolo[2,3-d]pyrimidine core: This is achieved through a series of cyclization reactions.

Introduction of the pentafluoropropoxy and trifluoroethoxy groups: These groups are introduced via nucleophilic substitution reactions.

Final purification: The compound is purified using high-performance liquid chromatography to achieve a purity of ≥98%.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

D5D-IN-326 primarily undergoes:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenating agents like chlorine and bromine

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may yield deoxygenated derivatives .

Scientific Research Applications

D5D-IN-326 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the role of delta-5 desaturase in fatty acid metabolism.

Biology: Investigated for its effects on insulin resistance and obesity in animal models.

Medicine: Potential therapeutic agent for conditions like diabetes and atherosclerosis.

Industry: Used in the development of new drugs targeting metabolic disorders

Mechanism of Action

D5D-IN-326 exerts its effects by inhibiting delta-5 desaturase, thereby reducing the conversion of dihomo-γ-linolenic acid to arachidonic acid. This leads to an increase in anti-inflammatory eicosanoids and a decrease in pro-inflammatory eicosanoids, resulting in reduced insulin resistance and body weight .

Comparison with Similar Compounds

Similar Compounds

STK16-IN-1: Another delta-5 desaturase inhibitor with similar properties.

VU0071063: A compound with a different mechanism but similar therapeutic potential.

Uniqueness

D5D-IN-326 is unique due to its high selectivity and potency as a delta-5 desaturase inhibitor. It has shown significant effects in reducing insulin resistance and body weight in animal models, making it a promising candidate for further research and development .

Biological Activity

D5D-IN-326 is a compound that has garnered attention in the field of biochemistry and pharmacology due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and implications for future research.

This compound primarily acts as an inhibitor of specific fatty acid desaturases, particularly stearoyl-CoA desaturase 1 (SCD1) and fatty acid desaturase 2 (FADS2). These enzymes play crucial roles in lipid metabolism and have been linked to various cellular processes including proliferation, survival, and apoptosis.

- Inhibition of Fatty Acid Desaturation : By inhibiting SCD1 and FADS2, this compound disrupts the desaturation of fatty acids, which is essential for maintaining membrane fluidity and signaling pathways in cells. This inhibition leads to an accumulation of saturated fatty acids and a decrease in unsaturated fatty acids, which can alter cell metabolism significantly .

- Impact on Cell Proliferation : In studies involving Epstein-Barr virus (EBV)-infected lymphoblastoid cell lines, the dual inhibition of SCD1 and FADS2 resulted in reduced cell proliferation and increased susceptibility to apoptosis when exposed to palmitate. This suggests that this compound may be effective in targeting cancer cells that rely heavily on lipid metabolism for growth .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound:

Case Study 1: EBV-Transformed B Cells

In a recent study, researchers investigated the effects of this compound on EBV-transformed B cells. The compound was shown to significantly reduce cell proliferation and induce apoptosis under certain conditions. The study highlighted that the inhibition of SCD1 and FADS2 led to metabolic changes that hindered the growth-promoting pathways typically activated by EBV .

Case Study 2: Medulloblastoma

Another study focused on medulloblastoma cells where this compound's role in downregulating miR-326 was observed. This downregulation was linked to enhanced survival signaling via E2F1, indicating that this compound may also have implications in neuro-oncology by modulating microRNA pathways .

Research Findings

Recent findings indicate that this compound not only affects lipid metabolism but also has broader implications for cellular signaling pathways involved in cancer progression:

- Lipidomic Analysis : Mass spectrometry-based lipidomic studies revealed that treatment with this compound resulted in significant alterations in lipid profiles, with increased levels of saturated fatty acids correlating with reduced cell viability .

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer models, suggesting its potential as a chemotherapeutic agent .

Properties

IUPAC Name |

2-(2,2,3,3,3-pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydropyrrolo[2,3-d]pyrimidine-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F8N3O4/c18-15(19,17(23,24)25)6-32-14-27-12-10(5-11(29)26-12)13(30)28(14)8-1-3-9(4-2-8)31-7-16(20,21)22/h1-4H,5-7H2,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUQGJZXDBRNOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(NC1=O)N=C(N(C2=O)C3=CC=C(C=C3)OCC(F)(F)F)OCC(C(F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F8N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348087 |

Source

|

| Record name | 2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236767-85-3 |

Source

|

| Record name | 2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.